molecular formula C12H10N2O3S B2983631 Methyl 3-(isonicotinamido)thiophene-2-carboxylate CAS No. 540757-87-7

Methyl 3-(isonicotinamido)thiophene-2-carboxylate

Cat. No.: B2983631
CAS No.: 540757-87-7
M. Wt: 262.28
InChI Key: ODZDKAIBGWBEQC-UHFFFAOYSA-N
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Description

Methyl 3-(isonicotinamido)thiophene-2-carboxylate is a thiophene-based compound featuring a methyl carboxylate group at position 2 and an isonicotinamide (pyridine-4-carboxamide) substituent at position 3. To evaluate its properties, we compare it with structurally related thiophene-2-carboxylate derivatives, focusing on substituent effects, synthesis, physicochemical properties, and bioactivity.

Properties

IUPAC Name

methyl 3-(pyridine-4-carbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-17-12(16)10-9(4-7-18-10)14-11(15)8-2-5-13-6-3-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZDKAIBGWBEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(isonicotinamido)thiophene-2-carboxylate typically involves the reaction of methyl 3-aminothiophene-2-carboxylate with isonicotinic acid. One common method involves the use of phosphoryl chloride as a catalyst. The reaction is carried out in pyridine at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(isonicotinamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(isonicotinamido)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(isonicotinamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural variation among analogs lies in the substituent at position 3 of the thiophene ring. Key examples include:

Compound Name Substituent at Position 3 Key Structural Features Evidence Source
Methyl 3-(isonicotinamido)thiophene-2-carboxylate Isonicotinamide (pyridine-4-carboxamide) Aromatic pyridine ring with carboxamide Not explicitly cited
Methyl 3-(methanesulfonamido)thiophene-2-carboxylate Methanesulfonamido Sulfonamide group (electron-withdrawing)
Methyl 3-[(4-ethoxybenzoyl)amino]thiophene-2-carboxylate 4-Ethoxybenzamido Aromatic benzamide with ethoxy substitution
Methyl 3-amino-4-methylthiophene-2-carboxylate Amino and methyl groups Simple amino and alkyl substituents
Methyl 3-(2-nitrophenyl)thiophene-2-carboxylate 2-Nitrophenyl Nitro-substituted aromatic ring

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Isonicotinamide and 4-ethoxybenzamido derivatives () introduce aromatic systems that may enhance π-π stacking interactions in biological targets, unlike aliphatic sulfonamides or alkyl groups.

Comparison of Yields :

  • Microwave-assisted methods (e.g., ) achieve near-quantitative yields (>95%), whereas conventional methods (e.g., for tetrahydrobenzothiophenes) yield 47–67%.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Spectral Data (IR/NMR) Evidence Source
This compound Not reported Likely polar aprotic solvents Expected C=O (1680–1700 cm⁻¹), pyridine ring (NMR δ 7–9 ppm) N/A
Methyl 3-(methanesulfonamido)thiophene-2-carboxylate Not reported DMSO, DMF SO₂ stretching (1350–1150 cm⁻¹)
Methyl 3-amino-4-methylthiophene-2-carboxylate Not reported Methanol, CH₂Cl₂ NH₂ (3400–3300 cm⁻¹), C-O (1250 cm⁻¹)
Compound 2 () 223–226 Methanol/water C=O (1730 cm⁻¹), C=C (1600 cm⁻¹)

Notes:

  • The isonicotinamide derivative’s spectral data can be inferred from similar compounds, such as IR peaks for amide C=O (~1650 cm⁻¹) and aromatic C-H stretching.
  • Sulfonamide derivatives () exhibit distinct SO₂ IR bands, absent in carboxamides.

Key Insights :

  • The isonicotinamide group may confer antimycobacterial activity, analogous to isoniazid.
  • Sulfonamide derivatives () lack direct bioactivity reports but pose safety risks (irritation, respiratory toxicity).

Biological Activity

Methyl 3-(isonicotinamido)thiophene-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C11_{11}H10_{10}N2_{2}O2_{2}S
  • Molecular Weight : Approximately 234.27 g/mol
  • IUPAC Name : this compound

This compound contains a thiophene ring, which contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is crucial for maintaining cell integrity and function.

Anticancer Activity

Research has shown that this compound possesses anticancer properties. In a study evaluating its effects on human cancer cell lines, including breast and lung cancer cells, the compound exhibited:

  • Cell Growth Inhibition : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells, indicating potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models of inflammation, this compound reduced markers of inflammation such as TNF-alpha and IL-6 levels. These findings suggest its potential use in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains (S. aureus, E. coli, P. aeruginosa).
Anticancer ActivityInduced apoptosis in breast and lung cancer cell lines; reduced cell viability significantly at >10 µM concentrations.
Anti-inflammatory EffectsLowered TNF-alpha and IL-6 levels in animal models of inflammation.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

  • Bacterial Cell Wall Synthesis : Disruption through inhibition of enzymes involved in peptidoglycan synthesis.
  • Cancer Cell Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Inflammatory Cytokine Modulation : Inhibition of signaling pathways that promote inflammation.

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